7-Bromo-1,5-naphthyridin-2-amine
Overview
Description
7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound with the chemical formula C8H6BrN3 . It belongs to the class of 1,5-naphthyridines , which exhibit significant importance in medicinal chemistry due to their diverse biological activities .
2.
Synthesis Analysis
3.
Molecular Structure Analysis
The molecular structure of 7-bromo-1,5-naphthyridin-2-amine consists of a naphthyridine core with a bromine substituent at the 7-position and an amino group at the 2-position. The arrangement of nitrogen atoms within the fused pyridine rings contributes to its unique properties. Refer to Figure 1 for the structural representation of isomeric naphthyridines :
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Chemical Reactions Analysis
- Formation of Metal Complexes : Coordination chemistry involving metal ions. These reactions contribute to the versatility of 1,5-naphthyridines in synthetic and medicinal applications .
6.
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Rearrangements and Aminations
7-Bromo-1,5-naphthyridin-2-amine serves as a key intermediate in chemical rearrangements and aminations, a process that has been studied for understanding reaction mechanisms involving naphthyridyne intermediates. Researchers have explored the conversion of bromo-naphthyridines into amino-naphthyridines, which are significant for synthesizing various naphthyridine derivatives. For instance, the amination of 2-bromo-1,5-naphthyridine has been shown to yield a compound along with 2-amino-1,5-naphthyridine and 1,5-naphthyridine, indicating complex reaction pathways possibly involving naphthyridyne intermediates (Czuba, 2010).
Copper-catalyzed Aminations
The compound has also been part of studies focusing on copper-catalyzed aminations, providing an efficient route to functionalized naphthyridines. This method has been highlighted for its ambient temperature conditions, offering amination products with significant yields. Such methodologies facilitate the preparation of non-symmetric diamido-naphthyridines, which are valuable for further chemical modifications and applications (Anderson et al., 2010).
Supramolecular Chemistry
7-Bromo-1,5-naphthyridin-2-amine and its derivatives have been instrumental in the study of hydrogen bonding and supramolecular architectures. Research into how these compounds interact with acidic compounds has enhanced our understanding of hydrogen bonding's role in forming supramolecular structures. This knowledge is crucial for designing materials with specific properties, including organic salts and crystals formed through slow evaporation techniques, highlighting the diverse applications of naphthyridine compounds in material science (Jin et al., 2010).
Synthesis and Functionalization
The synthesis and functionalization of 7-Bromo-1,5-naphthyridin-2-amine derivatives have been explored for creating a wide range of compounds. This includes the development of urea, imidazolium salts, azides, and triazoles, showcasing the versatility of naphthyridine derivatives in organic synthesis. Such compounds have been evaluated for their anion recognition abilities, specifically for sensing fluoride ions, demonstrating the potential of naphthyridine derivatives in developing chemosensors and materials for environmental monitoring (Chahal et al., 2018).
properties
IUPAC Name |
7-bromo-1,5-naphthyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDVTGZCODVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,5-naphthyridin-2-amine |
Synthesis routes and methods
Procedure details
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